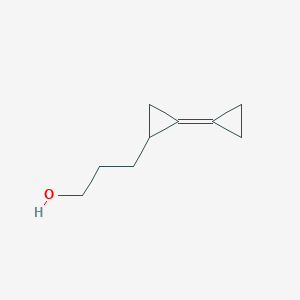
Cyclopropanepropanol, 2-cyclopropylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol: is a complex organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system
Cyclopropanepropanol, 2-cyclopropylidene-: is another intriguing compound, notable for its cyclopropylidene group
準備方法
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
The synthesis of 8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water . The reaction proceeds via a regioselective radical ipso-cyclization pathway.
Cyclopropanepropanol, 2-cyclopropylidene-
The preparation of Cyclopropanepropanol, 2-cyclopropylidene- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide, which proceeds via a Michael–Michael ring closure mechanism .
化学反応の分析
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
This compound undergoes various types of reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Cyclopropanepropanol, 2-cyclopropylidene-
Cyclopropanepropanol, 2-cyclopropylidene- is known to undergo reactions such as cycloaddition and substitution. Reagents like sulfuric acid and dimethyloxosulfonium methylide are commonly used in these reactions, leading to the formation of various spirocyclic products .
科学的研究の応用
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
This compound has applications in medicinal chemistry, particularly in the development of antitumor agents . Its unique structure allows for interactions with biological targets, making it a valuable compound for drug discovery and development.
Cyclopropanepropanol, 2-cyclopropylidene-
Cyclopropanepropanol, 2-cyclopropylidene- is used in synthetic organic chemistry for the construction of complex molecular architectures. Its reactivity makes it a useful intermediate in the synthesis of various bioactive compounds .
作用機序
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Cyclopropanepropanol, 2-cyclopropylidene-
The mechanism of action of Cyclopropanepropanol, 2-cyclopropylidene- involves its reactivity with various reagents, leading to the formation of spirocyclic products. This reactivity is driven by the strain in the cyclopropylidene group, which makes it highly reactive under certain conditions .
類似化合物との比較
8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
Similar compounds include other spirocyclic compounds with dioxaspiro ring systems. These compounds share similar structural features but may differ in their reactivity and applications.
Cyclopropanepropanol, 2-cyclopropylidene-
Similar compounds include other cyclopropylidene-containing compounds. These compounds are unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity and properties .
特性
CAS番号 |
898562-50-0 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
3-(2-cyclopropylidenecyclopropyl)propan-1-ol |
InChI |
InChI=1S/C9H14O/c10-5-1-2-8-6-9(8)7-3-4-7/h8,10H,1-6H2 |
InChIキー |
DPCBVSNOFAWGCW-UHFFFAOYSA-N |
正規SMILES |
C1CC1=C2CC2CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
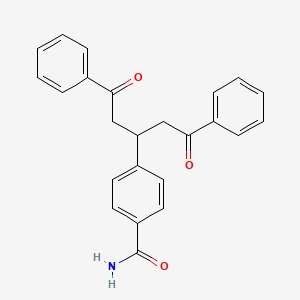
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
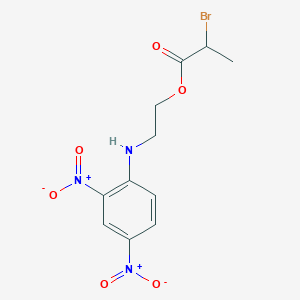
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
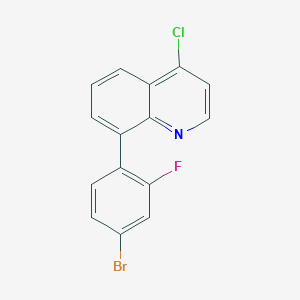
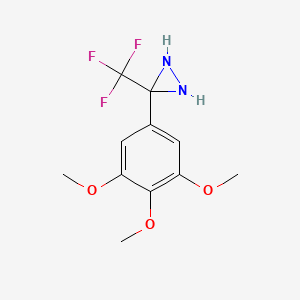
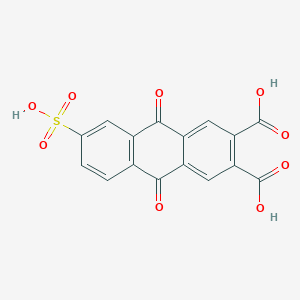

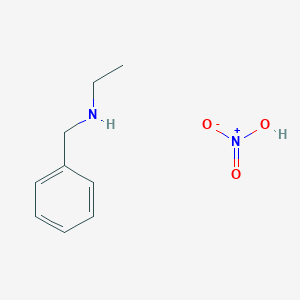
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
